4-Benzylpiperidin-2-one

Description

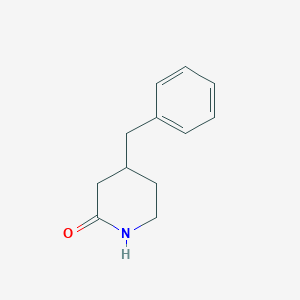

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFDJPLEABLCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179683-98-8 | |

| Record name | 4-benzylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 4 Benzylpiperidin 2 One

De Novo Synthetic Strategies for the 4-Benzylpiperidin-2-one Core Structure

De novo synthesis provides fundamental routes to the piperidinone ring system from acyclic precursors. These methods involve the formation of the heterocyclic core through various bond-forming reactions.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization involves the formation of the piperidinone ring from a single linear precursor containing all the necessary atoms. A common strategy is the cyclization of 5-amino-4-benzylpentanoic acid derivatives. This can be achieved by activating the carboxylic acid moiety to form an amide bond with the terminal amine. Another prominent method is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidinone. For instance, a one-pot synthesis starting from benzylamine (B48309) and methyl acrylate (B77674) can proceed through a sequential Michael addition and a Dieckmann condensation, often facilitated by microwave irradiation, followed by hydrolysis and decarboxylation to yield the piperidinone core.

Intermolecular annulation reactions involve the construction of the piperidinone ring from two or more separate molecules. [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, represent a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles. While specific examples for this compound are not extensively documented, the general approach involves the reaction of a diene with an imine to form a tetrahydropyridine, which can then be converted to the desired piperidinone. Tunable [3+2] and [4+2] annulations offer divergent pathways to pyrrolidines and piperidines, respectively, by controlling reaction conditions such as halogenation reagents, concentration, and solvent media hse.ru.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity. For the synthesis of substituted 2-piperidinones, novel five-component diastereoselective syntheses have been reported. These reactions can proceed via a Knoevenagel condensation-Michael addition-Mannich cascade, utilizing aromatic aldehydes, nitriles, dialkyl malonates, and an ammonium (B1175870) source to construct highly functionalized piperidin-2-one scaffolds with good stereocontrol nih.gov. While a direct application to this compound is not explicitly detailed, the versatility of MCRs suggests their potential in accessing this target molecule by selecting appropriate starting materials. The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction that yields 4-piperidones and can be adapted for the synthesis of related structures .

The synthesis of enantiomerically pure this compound is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer.

The use of chiral catalysts is a powerful strategy for achieving asymmetric synthesis. This can involve the use of chiral Lewis acids, organocatalysts, or transition metal complexes to control the stereochemical outcome of a reaction. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity dicp.ac.cndicp.ac.cn. This method could potentially be adapted for the synthesis of chiral this compound by starting with a suitably substituted pyridone precursor.

Another approach involves the chemo-enzymatic synthesis, which combines chemical synthesis with enzymatic reactions to achieve high stereoselectivity. Lipase-mediated desymmetrization of prochiral diols is a key step in the synthesis of chiral piperidone derivatives. For example, the synthesis of (R)-1-benzyl-5-(hydroxymethyl)-2-piperidone has been accomplished with high enantiomeric excess through a lipase (B570770) AK-mediated desymmetrization of a prochiral 1,3-diol google.comconsensus.app. This highlights the potential of enzymatic methods in accessing chiral building blocks for the synthesis of enantiopure this compound.

Table 1: Overview of Synthetic Strategies for Substituted 2-Piperidones

| Strategy | Description | Key Features | Potential Applicability to this compound |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the piperidinone ring from a single linear precursor. | Dieckmann condensation, cyclization of amino acids. | High potential, particularly via cyclization of 5-amino-4-benzylpentanoic acid derivatives. |

| Intermolecular Annulation | Construction of the ring from two or more molecules. | Aza-Diels-Alder reactions. | Feasible, but requires specific diene and imine precursors. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | High atom economy, operational simplicity. | Promising for creating substituted analogues; requires careful selection of starting materials. |

| Chiral Catalyst-Mediated Synthesis | Use of chiral catalysts to induce stereoselectivity. | Asymmetric hydrogenation, organocatalysis. | High potential for enantioselective synthesis from appropriate precursors. |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps. | High enantioselectivity through enzymatic resolution or desymmetrization. | Demonstrated for related structures, suggesting applicability for chiral this compound. |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Amino-4-benzylpentanoic acid |

| Benzylamine |

| Methyl acrylate |

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

Chiral Auxiliary-Based Approaches

The asymmetric synthesis of substituted piperidin-2-ones can be effectively achieved by employing chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is removed. york.ac.ukwikipedia.orgsigmaaldrich.com This strategy is particularly useful for creating specific stereoisomers, which is often crucial for pharmacological activity.

One of the most established methods involves the diastereoselective alkylation of an enolate derived from a lactam bearing a chiral auxiliary on the nitrogen atom. researchgate.netuvic.ca While direct studies on the C4-benzylation of a piperidin-2-one using this method are not extensively documented, the principles can be illustrated by the asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net In this synthesis, D-phenylglycinol serves as a chiral auxiliary, which is first condensed with δ-valerolactone to form the N-substituted piperidin-2-one. researchgate.net

The subsequent alkylation at the C3 position is directed by the chiral auxiliary. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on the auxiliary's hydroxyl group.

Unprotected Hydroxyl Group: When the hydroxyl group on the phenylglycinol auxiliary is unprotected, the alkylation with methyl iodide using s-BuLi as a base proceeds with high diastereoselectivity, yielding the (3S)-methyl product almost exclusively. researchgate.net The lithium cation is believed to form a rigid chelate between the lactam carbonyl and the auxiliary's hydroxyl group, forcing the electrophile (methyl iodide) to approach from the less sterically hindered face.

Protected Hydroxyl Group: In contrast, when the hydroxyl group is protected (e.g., as a TBDMS ether), the chelation is not possible. Alkylation under these conditions results in a mixture of diastereomers, with the opposite (3R)-isomer being the major product. researchgate.net

This example demonstrates the power of a chiral auxiliary to control the stereochemistry of alkylation on the piperidin-2-one ring. The auxiliary can be cleaved after the desired stereocenter has been established. williams.edu This general methodology could be adapted for the synthesis of enantiomerically pure (R)- or (S)-4-benzylpiperidin-2-one by using a suitable benzylating agent as the electrophile.

| Entry | Substrate | Base (eq.) | Electrophile | Product Ratio (1:8) | Yield (%) |

| 1 | Unprotected Hydroxyl (2) | s-BuLi (2.5) | MeI | >99:1 | 91 |

| 2 | TBDMS-Protected (6) | s-BuLi (1.5) | MeI | 1:2.5 | 90 |

Table 1. Diastereoselective methylation of an N-chiral auxiliary-substituted piperidin-2-one, illustrating the directing effect of the auxiliary. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule possesses several reactive sites that can be targeted for chemical modification: the nitrogen atom of the lactam, the aromatic ring of the benzyl (B1604629) moiety, the piperidine (B6355638) ring itself, and the lactam carbonyl group.

The nitrogen atom in the piperidin-2-one ring is part of an amide (lactam) and is therefore significantly less nucleophilic than the nitrogen in a piperidine (a secondary amine). Direct N-alkylation or N-acylation, which are common for piperidines, are not feasible under standard conditions. To achieve functionalization at the nitrogen atom, deprotonation with a strong base is typically required to form the corresponding amide anion (a lactamate). Bases such as sodium hydride (NaH) or organolithium reagents (e.g., s-BuLi) can be used to generate the nucleophilic nitrogen species, which can then react with various electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives. researchgate.net

The benzyl group offers two main sites for modification: the aromatic ring and the benzylic methylene (B1212753) (-CH2-) bridge.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The piperidin-2-one scaffold attached to the benzyl group acts as an electron-donating alkyl group, which typically directs incoming electrophiles to the ortho and para positions of the aromatic ring. masterorganicchemistry.comuci.edu Standard EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group. youtube.com

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to install a halogen atom. uci.edu

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Benzylic Position Transformations: The benzylic C-H bonds can be susceptible to radical reactions. For instance, benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN). uci.edu Furthermore, a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl group from a C6 to a C5 position has been observed in related 6-benzyl-3,6-dihydropyridin-2(1H)-one systems, suggesting that complex skeletal transformations involving the benzyl group are possible under specific conditions. nih.gov

The piperidin-2-one ring itself can be functionalized, primarily at the positions alpha to the carbonyl group (C3 and C5) or the nitrogen atom (C3). As seen in the chiral auxiliary approach, the C3 position can be deprotonated and alkylated. researchgate.net Similar strategies could potentially be applied to the C5 position.

The lactam carbonyl group is a key functional handle. Its most common transformation is reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide functionality completely to the corresponding amine, which would transform this compound into 4-benzylpiperidine (B145979). This reaction provides a route to the corresponding saturated heterocyclic amine from the lactam precursor.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these methods are often used to construct the 4-benzylpiperidine core itself, they can also be applied to derivatize the existing scaffold. organic-chemistry.orgnih.govacs.org

For instance, if a halogen atom is introduced onto the benzyl ring (as described in section 2.2.2), it can serve as a handle for various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, allowing for the synthesis of biaryl structures. organic-chemistry.org

Negishi Coupling: Coupling with an organozinc reagent. researchgate.net

Hiyama Coupling: Reaction with an organosilicon compound. researchgate.net

These reactions would allow for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups to the benzyl moiety, greatly expanding the structural diversity of derivatives that can be accessed from the this compound template. For example, a Suzuki protocol has been effectively used to construct 4-benzyl piperidines from N-Boc-4-methylene piperidine via hydroboration, demonstrating the utility of such reactions on the piperidine framework. organic-chemistry.orgresearchgate.net

Mechanistic Elucidation of Synthetic Reactions Involving this compound

Understanding the mechanisms of the reactions used to synthesize and functionalize piperidin-2-ones is crucial for optimizing reaction conditions and controlling product outcomes. While specific mechanistic studies on this compound are limited, insights can be drawn from studies on the formation of the core piperidine and piperidin-2-one rings.

A modern approach to piperidine synthesis involves copper-catalyzed intramolecular C-H amination. Detailed mechanistic studies on this transformation have provided significant insights. nih.govacs.org The reaction is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. Kinetic isotope effect (KIE) experiments, where hydrogen is replaced by deuterium (B1214612) at the reacting C-H bond, have been performed. A primary KIE value of 4.2 was observed for a six-membered ring cyclization to form a piperidine, indicating that the C-H bond cleavage is the rate-determining step of the reaction. nih.govacs.org The isolation and characterization of a fluorinated copper(II) complex as a plausible intermediate further support the proposed mechanistic pathway. acs.org

Another contemporary method involves an organophotocatalyzed [1+2+3] strategy to access substituted 2-piperidinones from simple precursors like ammonium salts and alkenes. researchgate.net The proposed mechanism for this reaction involves a radical pathway initiated by the photocatalyst. Light on-off experiments and fluorescence-quenching studies support a mechanism where the excited photocatalyst engages with the starting materials to generate radical intermediates that cyclize and combine to form the 2-piperidinone ring. researchgate.net

For derivatization reactions, such as the diastereoselective alkylation discussed in the chiral auxiliary section, the mechanism relies on the formation of a rigid chelated transition state. researchgate.net The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary, which blocks one face of the enolate and directs the incoming electrophile to the opposite face. uvic.cawilliams.edu The reversal of diastereoselectivity upon protecting the chelating hydroxyl group provides strong evidence for this chelation-controlled mechanism. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis:While green chemistry approaches are well-documented for other piperidones, there is no specific research available applying these principles to this compound.

Atom Economy and Waste Minimization Strategies:No analyses of atom economy or waste minimization for the synthesis of this compound were found.

Due to the lack of available data for the specified compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. To fulfill the request would require presenting information on a different chemical compound, which would violate the explicit instructions provided.

Theoretical and Computational Chemistry of 4 Benzylpiperidin 2 One and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Molecular Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of organic molecules. A typical DFT study of 4-benzylpiperidin-2-one would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation.

From a full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), one can obtain precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for example from X-ray crystallography, to validate the computational model.

Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. For instance, in a study of 1-Methyl 2, 6-Diphenyl Piperidin-4-one, DFT calculations were used to determine these frontier orbitals and other thermodynamic parameters. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.23 Å |

| N-C(carbonyl) | ~1.36 Å | |

| C-N | ~1.47 Å | |

| C-C(benzyl) | ~1.52 Å | |

| **Bond Angles (°) ** | O=C-N | ~123° |

| C-N-C | ~118° | |

| C-C-C(piperidine ring) | ~111° | |

| Dihedral Angles (°) | C-C-N-C | ~ -55° (Chair conformation) |

While DFT is excellent for ground states, Ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are often employed for more accurate energy calculations and for studying excited states, though at a higher computational cost. Time-Dependent DFT (TD-DFT) is also a common method for investigating electronic excitations.

For this compound, these methods could be used to calculate vertical excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. conicet.gov.ar Such calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. Furthermore, these high-level methods are invaluable for studying reaction mechanisms and energetics, such as determining the energy barriers for conformational changes or chemical reactions involving the piperidinone ring.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds.

An NBO analysis of this compound would provide insights into hyperconjugative interactions, which are stabilizing effects due to electron delocalization from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For example, studies on related piperidine (B6355638) derivatives have used NBO analysis to understand the stability conferred by such interactions. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool for understanding reactivity. It is a 3D plot of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. researchgate.netuantwerpen.be

Table 2: Illustrative NBO Analysis for Key Interactions in this compound (Hypothetical Data) This table demonstrates the type of information derived from an NBO analysis, showing donor-acceptor interactions and their stabilization energy E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | σ*(C-C) | ~ 2.5 | n → σ* |

| LP(2) O | σ*(N-C) | ~ 1.8 | n → σ* |

| σ(C-H) | σ*(C-C) | ~ 5.0 | σ → σ* |

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict various types of molecular spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for these calculations.

For this compound, calculated chemical shifts would be compared against experimental values, often showing a strong linear correlation. researchgate.net This comparison helps in the unambiguous assignment of signals in the experimental spectrum. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation.

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound (Hypothetical Data) This table illustrates how calculated NMR data is compared with experimental results for structural validation.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (Δδ) |

|---|---|---|---|

| H (benzyl ring) | 7.20-7.40 | 7.25-7.45 | ~0.05 |

| H (piperidine α to N) | ~3.40 | ~3.45 | ~0.05 |

| H (piperidine α to C=O) | ~2.50 | ~2.55 | ~0.05 |

| H (benzyl CH₂) | ~2.80 | ~2.85 | ~0.05 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies.

A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

To aid in the assignment of complex spectra, Potential Energy Distribution (PED) analysis is often performed. PED analysis breaks down each normal mode of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending), allowing for a definitive assignment of spectral bands. For this compound, this would allow for the clear identification of characteristic peaks such as the C=O stretch, N-H bend (if unsubstituted on the nitrogen), and various C-H and ring vibrations.

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Hypothetical Data) This table shows representative data from a computational vibrational analysis, including scaled frequencies and their corresponding mode assignments based on PED.

| Experimental IR (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | PED (%) and Assignment |

|---|---|---|

| ~1650 | ~1655 | ν(C=O) (85%) |

| ~3030 | ~3035 | ν(C-H) aromatic (95%) |

| ~2950 | ~2955 | ν(C-H) aliphatic (90%) |

| ~1450 | ~1455 | δ(CH₂) scissoring (70%) |

| ~1250 | ~1255 | ν(C-N) (65%) |

(ν: stretching; δ: bending)

Advanced Analytical and Spectroscopic Characterization of 4 Benzylpiperidin 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the covalent structure and connectivity of atoms within the 4-Benzylpiperidin-2-one molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY spectra reveal proton-proton couplings, allowing for the mapping of adjacent protons, such as those on the piperidinone ring (H-3, H-4, H-5, and H-6).

HSQC spectra correlate directly bonded protons and carbons, definitively assigning the carbon signals of the piperidinone and benzyl (B1604629) moieties.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like C-2, the carbonyl carbon) and confirming the connection between the benzyl group and the C-4 position of the piperidinone ring.

The conformational preferences of the piperidine (B6355638) ring, which typically adopts a chair conformation, can also be inferred from coupling constants and 2D-NMR data like NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D-NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |

| C=O (C-2) | - | ~172 | HMBC to H-3, H-6 |

| CH₂ (C-3) | ~2.4 - 2.6 | ~35 | COSY with H-4; HSQC to C-3 |

| CH (C-4) | ~2.7 - 2.9 | ~40 | COSY with H-3, H-5, Benzyl-CH₂; HSQC to C-4 |

| CH₂ (C-5) | ~1.8 - 2.0 | ~28 | COSY with H-4, H-6; HSQC to C-5 |

| CH₂ (C-6) | ~3.2 - 3.4 | ~42 | COSY with H-5; HSQC to C-6 |

| Benzyl-CH₂ | ~2.8 - 3.0 | ~44 | COSY with H-4; HMBC to C-4, Benzyl-C1' |

| Benzyl-C1' | - | ~140 | HMBC to Benzyl-CH₂, Benzyl-H2'/H6' |

| Benzyl-C2'/C6' | ~7.2 - 7.4 | ~129 | HMBC to Benzyl-C4' |

| Benzyl-C3'/C5' | ~7.2 - 7.4 | ~128 | HMBC to Benzyl-C1' |

| Benzyl-C4' | ~7.1 - 7.3 | ~126 | HMBC to Benzyl-H2'/H6' |

| N-H | ~6.0 - 7.5 | - | - |

Solid-State NMR would provide insights into the molecular structure and dynamics in the crystalline form, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₂H₁₅NO), the expected exact mass is approximately 189.1154 g/mol .

Electron Ionization (EI) is a common technique that causes fragmentation of the molecular ion. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound is expected to proceed via characteristic pathways for piperidine and benzyl-containing compounds. researchgate.netlibretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines and related heterocycles. libretexts.org

Benzylic cleavage: The bond between the piperidine ring and the benzyl group is prone to cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Ring cleavage: The piperidinone ring can undergo fragmentation, leading to various smaller charged fragments.

Interactive Table: Predicted HRMS Fragmentation of this compound

| m/z (Nominal) | Proposed Fragment Structure | Calculated Exact Mass | Fragmentation Pathway |

| 189 | [C₁₂H₁₅NO]⁺ | 189.11536 | Molecular Ion (M⁺) |

| 160 | [M-CHO]⁺ | 160.10751 | Loss of formyl radical from ring opening |

| 98 | [C₅H₈NO]⁺ | 98.06059 | Cleavage of benzyl group |

| 91 | [C₇H₇]⁺ | 91.05478 | Benzylic cleavage (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ | 84.08130 | Ring cleavage adjacent to nitrogen |

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. For related benzyl-substituted piperidinone compounds, studies have shown that the piperidine ring typically adopts a stable chair conformation with the substituents occupying equatorial positions to minimize steric hindrance. researchgate.net

An X-ray crystallographic study of this compound would confirm:

The chair conformation of the piperidinone ring.

The equatorial or axial orientation of the benzyl group at the C-4 position.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.

Interactive Table: Representative Crystallographic Data for a Benzyl-Piperidinone Analog

| Parameter | Example Value (from a related structure researchgate.net) | Information Provided |

| Crystal System | Monoclinic | The basic crystal symmetry |

| Space Group | P2₁/n | The specific symmetry elements of the crystal |

| a (Å) | 9.8918 | Unit cell dimension |

| b (Å) | 30.6042 | Unit cell dimension |

| c (Å) | 12.3878 | Unit cell dimension |

| β (°) | 92.426 | Unit cell angle |

| Volume (ų) | 3746.8 | Volume of the unit cell |

| Z | 8 | Number of molecules in the unit cell |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

Since the C-4 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers: (R)-4-Benzylpiperidin-2-one and (S)-4-Benzylpiperidin-2-one. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers. nih.govnih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. nih.gov The differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and the determination of enantiomeric excess (ee).

Interactive Table: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition | Purpose |

| Column | Chiralpak® IA (Amylose-based CSP) | Provides the chiral environment for separation |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Elutes the enantiomers from the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detection | UV at 254 nm | Detects the aromatic benzyl group |

| Retention Time (t_R1) | ~8.5 min | Elution time for the first enantiomer |

| Retention Time (t_R2) | ~10.2 min | Elution time for the second enantiomer |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS may be challenging. Therefore, derivatization is often employed to increase volatility and improve chromatographic properties. A common approach is silylation, where the active hydrogen of the N-H group is replaced with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS-derivative is more volatile and can be readily analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized sample, while the mass spectrometer would provide a fragmentation pattern for the derivative, confirming its identity. The fragmentation of the TMS-derivative would show characteristic ions corresponding to the silylated piperidinone structure and the benzyl moiety. researchgate.net

Electrochemical Characterization and Redox Behavior

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the electrochemical characterization and redox behavior of this compound. Research in the field of piperidinone electrochemistry has often focused on derivatives with different substitution patterns, particularly N-substituted-4-piperidones.

For instance, studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have been conducted to understand their electrochemical properties. These investigations, utilizing techniques such as cyclic voltammetry and differential pulse voltammetry, have revealed that such compounds undergo irreversible oxidation processes. mdpi.comnih.gov The oxidation potentials for these N-benzyl derivatives were observed to be influenced by substituents on the phenyl rings. mdpi.com The electrochemical oxidation of these related compounds was determined to be a two-electron transfer process and is diffusion-controlled. mdpi.comnih.gov

However, it is crucial to note that the electrochemical behavior of these N-substituted isomers cannot be directly extrapolated to this compound. The position of the benzyl group significantly alters the electronic environment of the piperidinone ring and the nitrogen atom, which would lead to different redox properties. The absence of a substituent on the nitrogen atom in this compound, compared to the N-benzylpiperidone derivatives studied, represents a fundamental structural difference that would distinctly impact its electrochemical characteristics.

Therefore, without direct experimental investigation of this compound, any discussion of its specific redox potentials, electron transfer kinetics, or electrochemical reversibility would be speculative. Further research is required to elucidate the electrochemical profile of this specific compound.

Biological Activity and Mechanistic Investigations of 4 Benzylpiperidin 2 One Analogs in Research Models

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro studies are fundamental to understanding the pharmacological profile of 4-benzylpiperidin-2-one analogs. These assays provide crucial data on how these compounds interact with specific biological targets at the molecular and cellular levels.

Receptor binding assays are critical for determining the affinity and selectivity of this compound analogs for various receptor subtypes. Notably, these analogs have shown significant interactions with sigma (σ) and opioid receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.

Sigma (σ) Receptors: Analogs of 4-benzylpiperidine (B145979) have demonstrated high affinity for both σ1 and σ2 receptor subtypes. For instance, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind to sigma receptors with a high affinity (Ki = 3.4 nM) and displayed significant selectivity for the σ1 subtype over the σ2 subtype. nih.gov Another study on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide also showed high-affinity binding to both σ1 and σ2 receptors, with Ki values of 4.6 nM and 56 nM, respectively, in MCF-7 breast cancer cells. nih.govresearchgate.net The development of selective ligands is crucial, as σ1 and σ2 receptors often mediate different, sometimes opposing, physiological effects. sigmaaldrich.comproquest.com For example, σ1 receptor antagonists are being explored for their potential in treating neuropathic pain. nih.gov A series of novel benzylpiperazine derivatives showed high affinities for the σ1 receptor, with one compound exhibiting a Ki of 1.6 nM and an excellent selectivity ratio (K i σ2/K i σ1 = 886). nih.gov

Opioid Receptors: The 4-benzylpiperidine scaffold has also been incorporated into dual-acting ligands that target both μ-opioid receptors (MOR) and σ1 receptors. This approach aims to develop potent analgesics with reduced opioid-related side effects. nih.gov A study evaluating 30 benzylpiperidine derivatives identified a lead compound with high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). nih.gov This dual-target engagement is believed to contribute to its potent antinociceptive effects observed in various pain models. nih.gov The structural framework of some piperidine (B6355638) benzimidazolone opioids shares similarities with fentanyl, a potent opioid agonist, although they are chemically distinct. www.gov.uk

Below is a table summarizing the binding affinities of selected this compound analogs for sigma and opioid receptors.

| Compound/Analog | Receptor Target(s) | Binding Affinity (Ki) |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 | 3.4 nM nih.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 / Sigma-2 | 4.6 nM / 56 nM nih.govresearchgate.net |

| Benzylpiperazine derivative 15 | Sigma-1 / Sigma-2 | 1.6 nM / 1418 nM nih.gov |

| Benzylpiperidine derivative 52 | μ-Opioid (MOR) / Sigma-1 | 56.4 nM / 11.0 nM nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond receptor interactions, this compound analogs have been extensively investigated as inhibitors of various enzymes, particularly those relevant to Alzheimer's disease and skin pigmentation.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a key pharmacophore found in the potent AChE inhibitor donepezil (B133215). researchgate.net This fragment is known to interact with the catalytic active site (CAS) of AChE. researchgate.netresearchgate.net Numerous studies have explored analogs of this structure to develop new, potent cholinesterase inhibitors. nih.govmdpi.com For example, a series of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine derivatives yielded a compound with an extremely potent IC50 value of 1.2 nM for AChE, showing over 34,000-fold selectivity against BChE. nih.gov Kinetic studies often reveal a mixed-type inhibition mechanism for these compounds, suggesting they bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov This indicates interactions with both the CAS and the peripheral anionic site (PAS) of the enzyme. researchgate.netscispace.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. nih.govrsc.org Research has identified 4-benzylpiperidine derivatives as effective tyrosinase inhibitors. One study identified an initial lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, with an IC50 of 252 μM. nih.gov Subsequent chemical modifications led to the synthesis of a much more potent analog with an IC50 value of 7.56 μM. nih.gov Kinetic analysis using Lineweaver-Burk plots showed that these analogs can act through different mechanisms, including non-competitive and mixed-type inhibition, which provides insight into how they bind to the enzyme. nih.govunito.it Non-competitive inhibitors bind to a site other than the active site, while mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.govmdpi.com

The following table presents the inhibitory activities of representative analogs against these enzymes.

| Compound/Analog | Enzyme Target | Inhibitory Activity (IC50) | Mechanism of Inhibition |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Acetylcholinesterase (AChE) | 1.2 nM nih.gov | Not specified |

| Donecopride (B10819268) | Acetylcholinesterase (AChE) | 16 nM nih.govnih.gov | Not specified |

| Phenoxyethyl piperidine derivative 5c | Acetylcholinesterase (AChE) | 0.50 µM researchgate.netscispace.com | Mixed-type researchgate.net |

| Piperidine-3-carbohydrazide-hydrazone 3g | Acetylcholinesterase (AChE) | 4.32 µM nih.gov | Mixed-type nih.gov |

| Piperidine-3-carbohydrazide-hydrazone 3j | Butyrylcholinesterase (BChE) | 1.27 µM nih.gov | Mixed-type nih.gov |

| 4-(4-fluorobenzyl)piperidine derivative 2d | Tyrosinase | 7.56 µM nih.govunito.it | Mixed-type nih.govunito.it |

This table is interactive. Click on the headers to sort the data.

To move beyond molecular targets and understand the functional consequences of receptor binding or enzyme inhibition, cell-based assays are employed. These experiments assess the ability of this compound analogs to modulate cellular pathways and elicit responses such as neuroprotection and inhibition of protein aggregation, which are particularly relevant to neurodegenerative diseases.

One prominent example is the analog donecopride, which is not only a potent AChE inhibitor but also a serotonin (B10506) 5-HT4 receptor partial agonist. nih.govnih.gov In cell-based models, activation of the 5-HT4 receptor by donecopride has been shown to promote the secretion of soluble amyloid precursor protein alpha (sAPPα). nih.govnih.gov This is significant because sAPPα is a neurotrophic protein, and its production is part of the non-amyloidogenic pathway, which prevents the formation of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease. nih.govnih.gov

Furthermore, other derivatives have been evaluated for their ability to directly inhibit the self-aggregation of Aβ peptides, a key pathological event in Alzheimer's disease. nih.govacs.org For instance, certain piperidine-3-carbohydrazide-hydrazones, particularly those with nitro substituents, demonstrated notable inhibition of Aβ42 aggregation in vitro. nih.gov Additionally, the neuroprotective effects of these compounds are often assessed in neuronal cell lines like SH-SY5Y, where they are tested for their ability to protect cells from various toxic insults. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the chemical structure of the this compound scaffold, researchers can identify key structural features responsible for biological activity.

The biological efficacy of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl (B1604629) and piperidine rings.

For cholinesterase inhibitors, the N-benzylpiperidine fragment is a crucial element for interacting with the catalytic site of AChE. researchgate.netacgpubs.org SAR studies have shown that modifications to this core can significantly impact potency. For instance, introducing a phenyl group on the nitrogen atom of an amide moiety in a series of 1-benzylpiperidine (B1218667) derivatives resulted in enhanced anti-AChE activity. nih.gov Further rigidification of the structure by incorporating an isoindolone system maintained potent activity. nih.gov In another series of benzylpyridinium hybrids, halogen substitutions on the N-benzyl group were found to enhance anti-AChE activity, with a 2,4-dichloro substituted analog being particularly potent (IC50 = 0.044 µM). frontiersin.org

In the context of sigma receptor ligands, the length of the linker chain between a distal phenyl ring and a central amide group was found to be critical for σ1R affinity. nih.gov Similarly, for tyrosinase inhibitors, modifications of the core structure, such as altering the groups attached to the piperidine nitrogen, led to significant improvements in inhibitory potency. nih.gov The presence of a halogen on the benzylidene moiety of certain piperidinone derivatives was found to increase BuChE inhibition, although no clear correlation with the electronic effects of the substituents was established. acgpubs.org

Understanding the three-dimensional structure and preferred conformation of a molecule is essential for rational drug design. Conformational analysis helps to elucidate the "bioactive conformation"—the specific spatial arrangement a molecule adopts when it binds to its biological target.

Molecular dynamics simulations have been used to study the binding of piperidine derivatives to cholinesterases. researchgate.netscispace.com These studies have shown that the protonated amine of the piperidine ring can engage in crucial π-cation interactions with aromatic residues like Trp86 in the catalytic active site of AChE. scispace.com The benzylpiperidine part of donepezil is thought to confer selectivity for AChE over BChE. scispace.com Computational modeling and docking studies are also used to predict and rationalize the binding modes of new inhibitors. For tyrosinase inhibitors, docking studies helped to clarify how the most active derivative binds within the enzyme's active site. nih.govunito.it

Investigation of Molecular Mechanisms of Action through Biophysical and Computational Approaches

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes and interaction patterns of this compound analogs with their protein targets. These studies provide atomic-level insights into the conformational changes and energy landscapes that govern ligand-protein recognition and stability.

Acetylcholinesterase (AChE) Inhibitors: One of the earliest and most well-known analogs is 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a potent and selective reversible inhibitor of AChE. Docking studies predicted that this flexible molecule spans the entire binding cavity of AChE. The protonated nitrogen of the piperidine ring is proposed to interact with key residues such as Trp84 and Phe330, while the benzyl group also forms interactions with the same residues. The indanone moiety is predicted to interact with Tyr70 and Trp279. This dual-site interaction, engaging both the catalytic anionic site (CAS) and the peripheral anionic site (PAS), provides a structural basis for its high inhibitory potency.

Dopamine (B1211576) D2 Receptor Ligands: A 4-benzylpiperidine derivative, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, has been investigated as a ligand for the human dopamine D2 receptor. Molecular docking studies positioned the compound within the receptor's binding pocket, highlighting a crucial interaction between the protonatable nitrogen atom of the piperidine ring and the key aspartic acid residue (Asp114). The binding pose was further stabilized by π-π stacking interactions with aromatic residues Trp386 and Phe390. Subsequent 100-nanosecond molecular dynamics simulations confirmed the stability of this ligand-receptor complex, indicating that the predicted binding mode is energetically favorable and maintained over time.

SARS-CoV-2 Protease Inhibitors: In the context of antiviral research, the inhibitory potential of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine against the main protease (Mpro) of SARS-CoV-2 has been explored through computational approaches. Molecular docking studies revealed that this analog could efficiently bind to the active site of the viral protease, suggesting a potential mechanism for inhibiting viral replication.

| Analog Studied | Protein Target | Key Interacting Residues | Computational Method |

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | Trp84, Phe330, Asp72, Tyr70, Trp279 | Molecular Docking |

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 Receptor | Asp114, Trp386, Phe390 | Molecular Docking & Dynamics |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | Active Site Residues | Molecular Docking |

The characterization of binding sites is crucial to understanding whether a ligand acts on the primary (orthosteric) site, where the endogenous substrate binds, or at a secondary (allosteric) site. Ligands that bind to allosteric sites can modulate the receptor's response to the endogenous ligand, offering a more nuanced approach to pharmacological intervention.

Research into compounds structurally related to the this compound scaffold has identified analogs that function as allosteric modulators, particularly for G-protein coupled receptors (GPCRs). For instance, substituted benzylspiroindolin-2-one analogs have been identified as novel positive allosteric modulators (PAMs) of the muscarinic M1 receptor. Allosteric modulators are attractive because they can fine-tune physiological signaling, exerting their effects only in the presence of the endogenous ligand, which can lead to a more controlled biological response. nih.gov

Similarly, a series of compounds based on a (1-(1′-substituted)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold were developed as selective allosteric agonists for the M1 muscarinic acetylcholine (B1216132) receptor. This highlights that the piperidine core, shared by this compound, is a viable framework for designing ligands that target allosteric sites. The development of such modulators is often pursued for targets like muscarinic receptors where high conservation in the orthosteric site makes achieving subtype selectivity difficult. nih.gov

The distinction is critical:

Orthosteric Binding: Involves direct competition with the endogenous ligand for the primary binding site. The interactions of the AChE inhibitor analog with residues in the enzyme's active site gorge are an example of orthosteric binding.

Allosteric Modulation: Involves binding to a topographically distinct site, which induces a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. nih.gov This mechanism allows for a modulatory effect rather than simple competitive inhibition or activation.

Preclinical Pharmacological Research in In Vitro and In Vivo Animal Models (Mechanistic Focus)

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, they are essential for understanding a compound's mechanism of action and its physiological effects.

A metabolomic study in mice identified 2-piperidone (B129406), the core lactam structure of this compound, as a urinary metabolite that is inversely correlated with the activity of the enzyme Cytochrome P450 2E1 (CYP2E1). In this untargeted metabolomic analysis comparing wild-type, Cyp2e1-null, and CYP2E1-humanized mice, 2-piperidone was found to accumulate in the urine and serum of Cyp2e1-null mice.

Further investigation revealed that this accumulation was due to changes in both the biosynthesis and degradation of 2-piperidone. The conversion of its precursor, cadaverine, to 2-piperidone was higher, while the subsequent metabolism of 2-piperidone to 6-hydroxy-2-piperidone was lower in the absence of CYP2E1. These findings establish a clear, genotype-dependent correlation, positioning 2-piperidone as a potential noninvasive biomarker for monitoring CYP2E1 activity in vivo.

| Biomarker | Enzyme | Animal Model | Correlation | Finding |

| 2-Piperidone | CYP2E1 | Wild-type, Cyp2e1-null, and CYP2E1-humanized mice | Inverse | Urinary and serum levels of 2-piperidone are elevated when CYP2E1 activity is absent. |

Confirming that a compound binds to its intended target in a complex biological system (target engagement) is a critical step in preclinical research. This is often achieved using specialized analogs, such as radiolabeled versions, to track their distribution and binding in tissues and organs.

A preclinical study evaluated a radioiodinated analog, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP), for its ability to bind to sigma receptors, which are expressed on various tumor cells.

In Vitro Binding: In competition binding studies using LnCAP human prostate tumor cells, 2-[¹²⁵I]BP demonstrated high-affinity, dose-dependent, and saturable binding. The binding could be displaced by known sigma receptor ligands, confirming its specificity for the target.

In Vivo Tissue Distribution: In nude mice bearing human prostate tumors (DU-145), 2-[¹²⁵I]BP showed rapid clearance from the blood and normal tissues. Crucially, the tumor tissue exhibited the highest uptake of the radiotracer at 4 and 24 hours post-injection.

In Vivo Target Engagement: To confirm that the tumor uptake was due to specific binding to sigma receptors, a blocking experiment was performed. Co-administration of haloperidol, a high-affinity sigma receptor ligand, resulted in a significant (>50%) decrease in the accumulation of 2-[¹²⁵I]BP in the tumor. This demonstrated specific target engagement in vivo.

These results validate that the N-benzylpiperidine scaffold can be effectively used to target sigma receptors in a living system and that this engagement can be quantified and confirmed in relevant tissue systems.

Behavioral phenotyping in animal models is used to assess the functional consequences of a compound's activity on the CNS. Analogs of this compound have been evaluated in various neurobehavioral paradigms.

One study investigated novel N-benzyl pyridine-2-one derivatives for their effects on cognitive deficits induced by scopolamine (B1681570) in mice. These analogs demonstrated memory-enhancing potential, significantly improving performance in the Morris Water Maze (MWM), a test of spatial learning and memory. The compounds also improved locomotor activity and muscle grip strength in the rota-rod test, indicating positive effects on motor coordination.

In another study, N-benzylpiperazine (BZP), a related psychoactive compound, and its analogs were shown to enhance memory acquisition and consolidation in the passive avoidance test in mice. These compounds also exhibited an anxiogenic-like profile.

Furthermore, studies with N-benzyl-2-phenylethylamine derivatives in adult zebrafish revealed anxiolytic-like effects in the novel tank test, a common paradigm for assessing anxiety-related behaviors in this species. These studies collectively show that modifications to the benzylpiperidine scaffold can produce a range of effects on CNS-related behaviors, including cognition, anxiety, and motor function, which can be characterized using established animal models.

| Analog Class | Animal Model | Behavioral Test | CNS-Relevant Finding |

| N-benzyl pyridine-2-one derivatives | Mouse (scopolamine-induced deficit) | Morris Water Maze, Rota-rod test | Amelioration of cognitive deficits and improved motor function. |

| N-benzylpiperazine (BZP) and analogs | Mouse | Passive Avoidance Test | Enhancement of memory acquisition and consolidation. |

| N-benzyl-2-phenylethylamine derivatives | Adult Zebrafish | Novel Tank Test | Anxiolytic-like effects observed. |

Applications of 4 Benzylpiperidin 2 One As a Privileged Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Agents Based on the Piperidinone Framework

The piperidinone framework, exemplified by 4-Benzylpiperidin-2-one, serves as a versatile template for the design and synthesis of new chemical entities with potential therapeutic applications. Medicinal chemists leverage this scaffold to create compounds with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective agents researchgate.netnih.gov. The synthesis of novel derivatives often involves modifications at the nitrogen atom of the piperidine (B6355638) ring, the benzyl (B1604629) group, or the carbonyl group of the lactam nih.govsemanticscholar.org.

In drug discovery, a "lead" compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for optimization slideshare.netbiobide.com. The this compound scaffold can be utilized in high-throughput screening campaigns to identify initial hits. Once a lead compound containing this scaffold is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) biobide.comdanaher.com.

These optimization strategies often involve a systematic exploration of the structure-activity relationships (SAR). For instance, modifications to the benzyl moiety can influence the compound's interaction with the target protein, while alterations to the piperidinone ring can affect its solubility and metabolic stability. Computational methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling are frequently used to guide the optimization process danaher.comresearchgate.net.

Table 1: Lead Optimization Strategies for this compound Derivatives

| Strategy | Description | Desired Outcome |

| Substituent Modification | Introduction of various functional groups on the benzyl ring or piperidinone core. | Improved potency, selectivity, and ADME properties. |

| Ring Variation | Alteration of the piperidinone ring to other heterocyclic systems. | Enhanced binding affinity and novel intellectual property. researchgate.net |

| Conformational Constraint | Introduction of rigid elements to lock the molecule in a bioactive conformation. | Increased potency and selectivity. |

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity uniroma1.itnih.gov. The this compound scaffold can serve as a starting point for scaffold hopping to identify new chemotypes with improved properties or to circumvent existing patents.

Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Lactam Carbonyl (C=O) | Sulfonamide, Tetrazole | Modulate electronic properties and hydrogen bonding. |

| Benzyl Group | Thienylmethyl, Pyridylmethyl | Alter lipophilicity and introduce new interaction points. |

| Piperidinone Ring | Pyrrolidinone, Azetidinone | Modify ring size and conformational flexibility. |

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target drughunter.comfrontiersin.orgnih.gov. These fragments are then grown or linked together to produce a more potent lead compound. Substructures of this compound, such as the benzylpiperidine moiety, can be included in fragment libraries for screening against various therapeutic targets drughunter.com.

The "Rule of Three" is often used as a guideline for selecting fragments, which generally have a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors, and no more than three hydrogen bond acceptors frontiersin.org. The benzylpiperidine fragment, a key component of this compound, can be a valuable starting point in FBDD campaigns due to its favorable properties and known interactions with various protein targets nih.gov.

Prodrug Strategies and Bioreversible Derivatives of this compound

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug nih.govslideshare.net. Prodrug strategies can be employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of a drug candidate. For derivatives of this compound that exhibit promising pharmacological activity but poor pharmacokinetic properties, a prodrug approach could be beneficial.

For instance, the lactam nitrogen of the piperidinone ring could be derivatized with a promoiety that is cleaved by enzymes in the body to release the active compound slideshare.net. This can enhance the drug's absorption and distribution, leading to improved bioavailability.

Co-crystallization and Structure-Based Drug Design with this compound Derivatives

Co-crystallization is a technique used to form a crystalline solid that consists of two or more neutral molecules in a stoichiometric ratio within the crystal lattice nih.gov. This approach can be used to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability nih.govmdpi.com. Derivatives of this compound could be co-crystallized with pharmaceutically acceptable coformers to enhance their drug-like properties.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to design and optimize ligands amanote.com. If the crystal structure of a this compound derivative bound to its target is determined, this information can be used to guide further optimization efforts. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are crucial for SBDD chemrevlett.com.

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The piperidine ring is a common structural motif found in a wide variety of natural products with diverse biological activities researchgate.net. While the direct role of this compound in the total synthesis of complex natural products is not extensively documented in the readily available literature, its structural features make it a plausible synthetic intermediate or building block. The functional groups present in this compound allow for a range of chemical transformations, making it a potentially valuable synthon for the construction of more complex molecular architectures. Medicinal chemistry strategies often involve simplifying the complex structures of natural products to create more synthetically accessible and "drug-like" analogues, a process where piperidinone scaffolds can be instrumental mdpi.com.

Emerging Research Directions and Interdisciplinary Perspectives

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening for Novel Activities)

The discovery of novel biological activities for new chemical entities is greatly accelerated by advanced screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of compounds against specific biological targets. nuvisan.com In highly automated laboratories, a wide range of miniaturized assays can be designed to screen libraries containing millions of compounds for potential hits. nuvisan.com

For a scaffold like 4-Benzylpiperidin-2-one, HTS can be employed to screen libraries of its derivatives against a diverse array of targets, including enzymes, receptors, and ion channels. This approach enables the simultaneous evaluation of thousands of compounds, significantly increasing the efficiency of identifying molecules with desired biological activity. nih.gov The process is technologically driven, using state-of-the-art robotic systems and sensitive analytical instrumentation to manage the large scale of these campaigns. nih.gov Given that piperidine-based compound libraries have been successfully screened to identify potent ligands for targets like the sigma receptor, a similar strategy for this compound derivatives is a logical next step for discovering novel activities. nih.gov

Application in Supramolecular Chemistry and Material Science

The application of this compound in supramolecular chemistry and material science is a largely unexplored but potentially fruitful area. The core of the molecule is a δ-valerolactam, a cyclic amide. This structure offers possibilities for polymerization. The oxygen analog, δ-valerolactone, is known to undergo ring-opening polymerization to form polyesters with tunable mechanical and thermal properties. chemicalbook.com This process makes it a valuable monomer in materials science. chemicalbook.com

Analogously, 4-benzyl-δ-valerolactam (this compound) could potentially serve as a monomer for the synthesis of novel polyamides. The presence of the benzyl (B1604629) group could impart unique characteristics to the resulting polymer, such as altered solubility, thermal stability, and mechanical strength. These functional polymers could have applications in advanced materials or as biocompatible carriers for drug delivery systems. While the polymerization of γ-butyrolactone (a five-membered ring) is thermodynamically unfavorable, the six-membered ring of δ-valerolactone is strained enough to polymerize, suggesting that its nitrogen analog, δ-valerolactam, may share this capability. nih.gov

Computational Drug Discovery and Artificial Intelligence-Driven Design of Analogs

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. In silico techniques are widely applied to piperidine (B6355638) derivatives to predict their biological activities and understand their interactions with protein targets. clinmedkaz.org Tools such as PASS (Prediction of Activity Spectra for Substances) can forecast the likely pharmacological effects of novel compounds, guiding further preclinical studies. clinmedkaz.org

Table 1: Computational Approaches in the Study of Piperidine Derivatives

| Computational Method | Application | Relevant Target/Compound Class | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of ligands to protein targets. | Sigma Receptor 1 (S1R) ligands, COVID-19 Protease | nih.govnih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand ligand-receptor interactions over time. | S1R Ligands | nih.govrsc.org |

| PASS Online Tool | Predicts the spectrum of biological activities for a given chemical structure. | General Piperidine Derivatives | clinmedkaz.org |

| Virtual ADME Studies | Predicts Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | nih.gov |

Development of Novel Analytical Probes and Imaging Agents (e.g., Radioligands for Receptor Mapping)

The 4-benzylpiperidine (B145979) scaffold has proven to be a versatile template for the development of molecular probes and imaging agents. By incorporating a radionuclide, derivatives can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize and quantify biological processes in living organisms.

While this compound itself has not been developed as an imaging agent, its structural analogs have been successfully radiolabeled. For example, derivatives of N-benzylpiperidine have been labeled with fluorine-18 (B77423) and iodine-125 (B85253) to create PET and SPECT ligands for imaging sigma receptors, which are often overexpressed in cancer cells. These radioligands have shown potential for detecting breast and prostate tumors. This precedent strongly suggests that the this compound scaffold could be similarly modified. By introducing a site for radiolabeling, novel probes could be designed for receptor mapping and disease diagnosis, offering a new avenue for the application of this chemical class.

Exploration of Untapped Biological Activity Classes and Therapeutic Areas

The piperidine ring is a common motif in a vast number of pharmaceuticals, and its derivatives have demonstrated a wide spectrum of biological activities. clinmedkaz.orgguidechem.com The related compound, N-Benzyl-4-piperidone, is a key intermediate in the synthesis of drugs for various conditions, indicating the therapeutic potential embedded in the benzyl-piperidine framework. guidechem.comnbinno.com

Derivatives of this core structure have been investigated for a multitude of therapeutic applications. These include treatments for central nervous system disorders like Alzheimer's disease and psychosis, as well as for cancer and infectious diseases. wikipedia.orgresearchgate.net The diverse bioactivities associated with the 4-piperidone (B1582916) scaffold, such as anti-inflammatory and antimicrobial effects, suggest that the this compound core could also yield compounds with novel therapeutic uses. nih.govrsc.org Systematic exploration and derivatization of this lactam scaffold could uncover new classes of bioactive agents for untapped therapeutic areas.

Table 2: Investigated Biological Activities of Related Piperidine Scaffolds

| Biological Activity | Therapeutic Area | Related Scaffold | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Alzheimer's Disease | N-Benzyl-4-piperidone | guidechem.com |

| Sigma Receptor Ligands | CNS Disorders, Cancer | N-Benzyl-4-piperidone | |

| Antimicrobial / Antifungal | Infectious Diseases | N-benzyl piperidine-4-one derivatives | researchgate.net |

| Anti-inflammatory | Inflammation | 3,5-Bis(ylidene)-4-piperidones | nih.gov |

| Antitumor | Cancer | 3,5-Bis(ylidene)-4-piperidones | nih.govrsc.org |

| NMDA Antagonism | Psychosis, Neuroprotection | 4-Benzylpiperidine | wikipedia.org |

Advanced Mechanistic Studies in Complex Biological Systems

Understanding the precise mechanism of action (MoA) is critical for the development of any new therapeutic agent. For derivatives of this compound that show promising biological activity, advanced mechanistic studies would be an essential research direction. These studies aim to elucidate how a compound interacts with its biological target at a molecular level and the downstream consequences of this interaction in a complex biological system.

For structurally related piperidine compounds, computational methods like molecular dynamics simulations have been used to clarify the network of interactions with their target proteins, such as the sigma receptor. nih.gov Such in silico studies provide a dynamic picture of the binding process that complements static information from X-ray crystallography. These computational predictions can then be validated through in vitro experiments, such as site-directed mutagenesis, to confirm the role of key amino acid residues in the binding pocket. For any future bioactive compounds derived from the this compound scaffold, a similar combination of advanced computational and experimental techniques will be crucial for defining their MoA and optimizing their therapeutic properties.

Q & A

Q. What crystallographic challenges arise from polycrystallinity in this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.